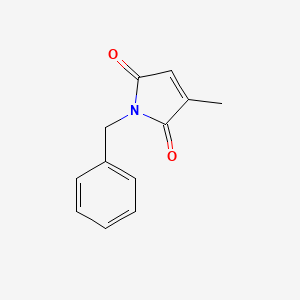1-benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione
CAS No.: 73383-82-1
Cat. No.: VC2036676
Molecular Formula: C12H11NO2
Molecular Weight: 201.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 73383-82-1 |
|---|---|
| Molecular Formula | C12H11NO2 |
| Molecular Weight | 201.22 g/mol |
| IUPAC Name | 1-benzyl-3-methylpyrrole-2,5-dione |
| Standard InChI | InChI=1S/C12H11NO2/c1-9-7-11(14)13(12(9)15)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3 |
| Standard InChI Key | KOQFJKQRPZRORH-UHFFFAOYSA-N |
| SMILES | CC1=CC(=O)N(C1=O)CC2=CC=CC=C2 |
| Canonical SMILES | CC1=CC(=O)N(C1=O)CC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
1-Benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione is a maleimide derivative characterized by a five-membered heterocyclic ring with nitrogen as the heteroatom. The molecule contains a benzyl group attached to the nitrogen atom and a methyl group at the third position of the pyrrole ring. This structure confers specific reactivity patterns that make it valuable in various chemical applications .
Physical and Chemical Properties
The compound is identified by several key parameters that define its identity and physical properties, as summarized in Table 1.
Table 1. Physical and Chemical Properties of 1-Benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione
The molecule contains two carbonyl groups (C=O) at positions 2 and 5 of the pyrrole ring, forming an imide functional group. The presence of these functional groups contributes to the compound's reactivity profile, particularly in cycloaddition reactions and other transformations involving the carbon-carbon double bond between positions 3 and 4 .
Structural Characteristics
The structure of 1-benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione features a planar maleimide core with the benzyl and methyl substituents extending from this plane. The benzyl group attached to the nitrogen atom provides a site for potential functionalization, while the methyl group at position 3 influences the electronic properties of the double bond within the ring .
The compound displays specific structural features that contribute to its chemical behavior:
-
A 2,5-diketone structure within a heterocyclic ring
-
An N-benzyl substituent that affects solubility and reactivity
-
A methyl group at position 3 that influences the electronic properties of the adjacent double bond
-
Relatively planar geometry that facilitates certain types of reactions, particularly cycloadditions
Synthesis and Preparation Methods
Several approaches have been documented for the synthesis of 1-benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione, with variations depending on the specific starting materials and desired purity of the final product.
Classical Synthetic Routes
One common synthetic route involves the reaction of citraconic anhydride (an anhydride of citraconic acid) with benzylamine, followed by dehydration to form the imide ring. This approach typically yields the desired product in moderate to good yields under controlled conditions.
Another synthetic pathway described in the literature involves:
-
Preparation of the appropriate N-substituted maleimide (such as 1-benzyl-1H-pyrrole-2,5-dione)
-
Introduction of the methyl group at position 3 through appropriate functionalization reactions
Chemical Reactivity and Transformations
1-Benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione exhibits rich chemical reactivity due to its structural features, particularly the presence of the electron-deficient carbon-carbon double bond within the ring system.
Photochemical Reactions
The compound undergoes [2+2]-photocycloaddition reactions with alkenes to form cyclobutane derivatives. This reactivity has been leveraged for the synthesis of complex heterocyclic structures. For example, related N-benzylmaleimides have been used in photocycloaddition reactions to synthesize 3-azabicyclo[3.2.0]heptanes, which serve as valuable building blocks in pharmaceutical chemistry .
The photochemical reactions typically proceed through:
-
Photoexcitation of the maleimide to its excited state
-
[2+2] cycloaddition with an alkene partner
-
Formation of the cyclobutane ring
-
Further transformations of the cycloadduct to generate complex structures
Cycloaddition Reactions
Beyond photochemical [2+2] cycloadditions, 1-benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione can participate in various cycloaddition reactions including Diels-Alder reactions. The electron-deficient nature of the double bond makes it an excellent dienophile, reacting with various dienes to form complex cyclic structures .
Catalytic Transformations
Zirconium-catalyzed transformations of related N-acyl compounds have been reported, suggesting potential applications of this chemistry to 1-benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione. These reactions can lead to the formation of tetrasubstituted pyrroles through carefully controlled catalytic conditions .
The catalytic transformations typically involve:
-
Coordination of the catalyst to the substrate
-
Activation of the substrate toward nucleophilic attack
-
Formation of new carbon-carbon or carbon-heteroatom bonds
Applications in Organic Synthesis
1-Benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione serves as a valuable building block in organic synthesis, particularly in the construction of complex heterocyclic structures.
Synthesis of Azabicyclic Compounds
The compound and its structural analogs have been utilized in the synthesis of 3-azabicyclo[3.2.0]heptanes through [2+2]-photochemical cycloaddition reactions. These azabicyclic structures serve as advanced building blocks for drug discovery, particularly in the development of analogs of piperidine, morpholine, piperazine, and GABA .
Construction of Complex Heterocycles
The reactivity profile of 1-benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione makes it suitable for the construction of complex heterocyclic scaffolds through a variety of synthetic transformations. These include:
-
Cycloaddition reactions to form polycyclic structures
-
Functionalization of the benzyl group to introduce additional complexity
-
Transformations of the imide functionality to generate diverse nitrogen-containing heterocycles
Organocatalyzed Reactions
Related pyrrole derivatives have been employed in organocatalyzed enantioselective aldol reactions, suggesting potential applications for 1-benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione in asymmetric synthesis. Such reactions are valuable for the construction of chiral centers with high stereoselectivity .
Analytical Characterization
Various analytical techniques have been employed for the characterization and identification of 1-benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural information about the compound. Key spectroscopic features include:
-
Characteristic signals for the benzyl protons in the aromatic region (δ 7.2-7.4 ppm)
-
Signals for the methylene protons of the benzyl group (around δ 4.6 ppm)
-
Signal for the methyl group at position 3 (around δ 2.0 ppm)
-
Signal for the olefinic proton at position 4 (around δ 6.5 ppm)
Crystallographic Analysis
X-ray crystallography has been used to determine the three-dimensional structure of the compound, confirming the planar nature of the maleimide core and the spatial arrangement of the benzyl and methyl substituents .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume